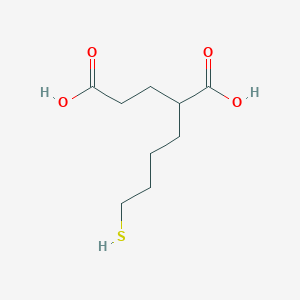

2-(4-Mercapto-butyl)-pentanedioic acid

Description

2-(4-Mercapto-butyl)-pentanedioic acid is a synthetic derivative of pentanedioic acid (glutaric acid) featuring a thiol (-SH) functional group attached via a four-carbon butyl chain at the second carbon position. This compound’s design aligns with research into enzyme inhibitors (e.g., glutamate carboxypeptidase II [GCPII]) and targeted therapies, where the thiol group and alkyl chain length influence binding affinity and metabolic stability .

Properties

Molecular Formula |

C9H16O4S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

2-(4-sulfanylbutyl)pentanedioic acid |

InChI |

InChI=1S/C9H16O4S/c10-8(11)5-4-7(9(12)13)3-1-2-6-14/h7,14H,1-6H2,(H,10,11)(H,12,13) |

InChI Key |

QFKHEJQVTSTWPJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS)CC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The pentanedioic acid scaffold is versatile, with substituents dictating pharmacological properties. Key analogs include:

2-(3-Mercaptopropyl)pentanedioic Acid (2-MPPA)

- Substituent : 3-mercaptopropyl (-SCH2CH2CH2-)

- Activity : Potent GCPII inhibitor (Ki = 0.3 nM) with efficacy in preclinical neurological models involving excess glutamate .

- Issues : Poor pharmacokinetics (half-life <1 hour, low oral bioavailability) and chemical instability due to thiol oxidation. Clinical development halted due to immune toxicity risks .

However, thiol-related instability and toxicity likely persist.

Carglumic Acid

- Substituent: Carbamoylamino (-NH-C(O)-NH2)

- Activity: Treats hyperammonemia by activating carbamoyl phosphate synthetase 1.

- Advantage : Clinically approved with favorable safety profile.

Comparison : The carbamoyl group’s polarity contrasts with the hydrophobic mercapto-butyl chain, highlighting how substituents redirect therapeutic applications (metabolic vs. neurological/oncological).

DUPA (2-[3-(1,3-Dicarboxypropyl)-ureido]pentanedioic Acid)

- Substituent : Ureido-dicarboxypropyl

- Activity : High-affinity ligand for prostate-specific membrane antigen (PSMA), used in prostate cancer imaging/therapy .

- Advantage : Dual carboxylate groups enhance PSMA binding via electrostatic interactions.

Comparison : Unlike mercapto derivatives, DUPA’s ureido group enables tumor-specific targeting, emphasizing functional group diversity in drug design.

2-(Phosphonomethyl)pentanedioic Acid (2PMPA)

- Substituent: Phosphonomethyl (-CH2-PO3H2)

- Activity : GCPII inhibitor (Ki = 0.3 nM) with preclinical success in 30+ neurological models .

- Issues : Poor brain penetration (AUCbrain/plasma <0.02) and short half-life.

Comparison : Phosphonate groups improve enzyme binding but reduce bioavailability. Mercapto-butyl derivatives might offer better membrane permeability but face redox instability.

Pharmacokinetic and Stability Considerations

Analysis :

- Thiol-Based Compounds: 2-MPPA and hypothetical 2-(4-Mercapto-butyl)-pentanedioic acid share risks of oxidation and immunogenicity.

- Polar Groups : Phosphonate (2PMPA) and carbamoyl (carglumic acid) substituents improve target engagement but limit bioavailability.

- Targeting Moieties: DUPA’s ureido group exemplifies how non-thiol substituents enable tumor-specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.